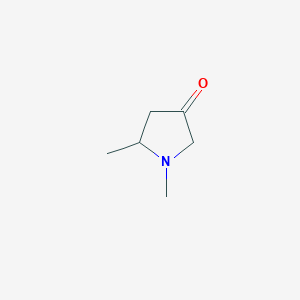
1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and have been studied for their potential use as chemotherapeutic agents, 5-HT3 receptor antagonists, and in catalysis.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by the introduction of various substituents at specific positions on the ring system. For instance, paper reports the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, where the structures were confirmed by FTIR, (1)H NMR, and mass spectroscopy. Although the specific synthesis of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid is not detailed, similar synthetic methods could be applied, with the appropriate difluorophenyl precursor.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can engage in various non-covalent interactions such as hydrogen bonding. In paper , IR spectroscopy studies revealed the existence of an intramolecular hydrogen bond in a related compound, which is a common feature in benzimidazole derivatives that can influence their biological activity and interaction with other molecules.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, depending on their substituents. For example, paper discusses the synthesis of oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid and their application in epoxidation reactions. While the paper does not specifically mention the difluorophenyl derivative, it suggests that benzimidazole carboxylic acids can form complexes with metals and act as catalysts in organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the benzimidazole core. The papers provided do not directly discuss the properties of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid, but they do provide insights into the properties of related compounds. For instance, the biological evaluation in paper suggests that the introduction of specific substituents can significantly affect the biological activity of these molecules, which is an important consideration in drug design.
Scientific Research Applications
Synthesis and Characterization
- Molecular Synthesis and Structure : The compound methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, closely related to the queried compound, has been synthesized, showcasing the potential of 1H-benzimidazole derivatives in forming complex structures. The molecular structure is noted for its twisted conformation and interactions forming chains within the crystal structure (Arslan et al., 2004).
Spectroscopic and Structural Analysis
- Spectroscopic Properties and Hydrogen Bonding Networks : The study on 1H-Benzimidazole-2-carboxylic acid monohydrate, a compound with a similar core structure, emphasizes the importance of hydrogen bonding in forming a two-dimensional network and the spectroscopic properties inherent to benzimidazole derivatives (Krawczyk et al., 2005).
Lanthanide Coordination Polymers
- Lanthanide Coordination and Luminescence : A study on lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid revealed a series of coordination polymers with unique structural and luminescent properties. These compounds display characteristic emission bands and luminescence, indicating the potential of 1H-benzimidazole derivatives in optical applications (Xia et al., 2013).
Applications in Sensing and Binding
- Receptor for Carboxylic Acids : The xanthene–benzimidazole receptor exhibits significant binding ability for carboxylic acids and anions, indicating the potential of benzimidazole derivatives in sensing applications. The receptor's binding ability was evaluated using 1H NMR and UV spectroscopic techniques, showing high association constants and different binding stoichiometries (Muñiz et al., 2010).
Membrane Applications
- Pervaporation Membrane Performance : The carboxyl-containing polyimides, with a core related to the queried compound, showed superior performance in pervaporation applications, indicating the relevance of benzimidazole derivatives in the development of high-performance membranes (Xu & Wang, 2015).
Mechanism of Action
Target of Action
A structurally similar compound, { [2- (1h-1,2,3-benzotriazol-1-yl)-2- (3,4-difluorophenyl)propane-1,3-diyl]bis [4,1-phenylene (difluoromethylene)]}bis (phosphonic acid), has been reported to target tyrosine-protein phosphatase non-receptor type 1 .
Biochemical Pathways
Given its potential interaction with tyrosine-protein phosphatase non-receptor type 1, it may influence pathways regulated by this enzyme .
Pharmacokinetics
The structurally similar compound mentioned earlier has been reported to have unknown absorption, distribution, metabolism, and elimination properties .
Result of Action
Based on its potential target, it may modulate the activity of tyrosine-protein phosphatase non-receptor type 1, which could have downstream effects on cellular signaling pathways .
properties
IUPAC Name |
1-(3,4-difluorophenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2/c15-10-3-2-9(6-11(10)16)18-7-17-12-5-8(14(19)20)1-4-13(12)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIZLNKZYFQNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)



![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)